molecular formula C16H23NO4 B175591 (R)-4-(Boc-amino)-5-phenylpentanoic acid CAS No. 195867-20-0

(R)-4-(Boc-amino)-5-phenylpentanoic acid

Cat. No.: B175591
CAS No.: 195867-20-0
M. Wt: 293.36 g/mol
InChI Key: VPUKBWPBMROHJH-CYBMUJFWSA-N
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Description

Significance of Chiral Amino Acid Derivatives as Advanced Building Blocks

Chiral amino acids and their derivatives are fundamental components of the "chiral pool," a collection of readily available, enantiomerically pure compounds that serve as starting materials for asymmetric synthesis. univie.ac.atmdpi.com The inherent chirality of these molecules is crucial, as the biological activity of many pharmaceuticals is dependent on a specific three-dimensional arrangement of atoms. rsc.org Utilizing these pre-existing stereocenters allows chemists to bypass the often complex and costly processes of creating chirality from achiral precursors. researchgate.net The amino and carboxylic acid functionalities present in these derivatives offer orthogonal handles for a wide range of chemical transformations, enabling chain elongation, cyclization, and the introduction of diverse functional groups. univie.ac.atresearchgate.net

The protection of the amino group is a critical strategy in harnessing the synthetic potential of amino acid derivatives. The tert-butoxycarbonyl (Boc) protecting group is widely employed due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions. organic-chemistry.org This stability allows for selective reactions at other parts of the molecule without compromising the integrity of the amino group.

Role of (R)-4-(Boc-amino)-5-phenylpentanoic acid as a Versatile Chiral Synthon in Complex Molecule Assembly

This compound, a γ-amino acid derivative, is a prime example of a versatile chiral synthon. chemimpex.com Its structure, featuring a stereodefined center, a protected amine, a carboxylic acid, and a phenyl group, makes it an attractive component in the design of novel therapeutic agents and complex organic molecules. The Boc-protecting group enhances its stability and solubility, facilitating its use in various synthetic transformations.

This compound serves as a crucial building block in peptide synthesis, particularly for creating customized peptides with specific biological activities. Furthermore, its structural framework is valuable in the development of peptidomimetics and other small molecules designed to interact with biological targets. The ability to undergo selective reactions while preserving the stereochemical integrity of the chiral center is a key advantage for chemists.

Evolution of Synthetic Strategies for Stereodefined Pentanoic Acid Structures

The synthesis of stereodefined pentanoic acid structures, including γ-amino acid derivatives, has evolved significantly. Early methods often relied on the resolution of racemic mixtures, a process that is inherently inefficient as it discards at least half of the material. psu.edu The development of chiral pool synthesis, utilizing readily available chiral starting materials like amino acids, marked a significant advancement. univie.ac.atmdpi.comresearchgate.net

More recently, catalytic asymmetric synthesis has become a dominant strategy. psu.edursc.org This approach employs chiral catalysts to induce stereoselectivity in reactions, allowing for the creation of the desired enantiomer with high efficiency and atom economy. Key methods for the synthesis of chiral γ-amino acids include:

Asymmetric Hydrogenation: The enantioselective hydrogenation of unsaturated precursors is a powerful tool for establishing stereocenters. psu.edu

Conjugate Addition: The addition of nucleophiles to α,β-unsaturated carbonyl compounds, catalyzed by chiral catalysts, can create chiral centers with high stereocontrol. psu.edursc.org

Mannich Reaction: The asymmetric Mannich reaction provides a direct route to β- and γ-amino carbonyl compounds. psu.edursc.org

Organocatalysis: The use of small organic molecules as chiral catalysts has emerged as a versatile and environmentally friendly approach to asymmetric synthesis. nih.gov

These evolving strategies have provided chemists with a diverse toolbox for the synthesis of complex molecules like this compound and its analogs, enabling the construction of novel chemical entities with precisely controlled three-dimensional structures. researchgate.netresearchgate.net

Interactive Data Table: Comparison of Synthetic Strategies for Chiral Amino Acid Derivatives

Synthetic Strategy Key Features Advantages Disadvantages Relevant Compounds
Chiral Pool Synthesis Utilizes naturally occurring chiral starting materials. univie.ac.atmdpi.comresearchgate.netReadily available starting materials, predictable stereochemistry.Limited to the diversity of the chiral pool.Amino acids, Sugars, Terpenes
Asymmetric Hydrogenation Enantioselective reduction of unsaturated precursors. psu.eduHigh enantioselectivity, broad substrate scope.Requires specialized catalysts and equipment.L-DOPA, Chiral amines
Conjugate Addition Chiral catalyst-controlled addition to α,β-unsaturated systems. psu.edursc.orgForms C-C or C-N bonds with high stereocontrol.Can be sensitive to reaction conditions.γ-Amino acids, β-Lactams
Organocatalysis Uses small organic molecules as chiral catalysts. nih.govMetal-free, often milder reaction conditions.Catalyst loading can be higher than metal catalysts.Constrained γ-amino acids

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17-13(9-10-14(18)19)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUKBWPBMROHJH-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373178
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195867-20-0
Record name (4R)-4-[(tert-Butoxycarbonyl)amino]-5-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30373178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for R 4 Boc Amino 5 Phenylpentanoic Acid

Enantioselective Approaches to (R)-4-(Boc-amino)-5-phenylpentanoic acid Synthesis

The creation of the specific (R) stereocenter in this compound requires precise control over the chemical reactions. Enantioselective synthesis aims to produce one enantiomer in preference to the other. The primary strategies to achieve this include the use of a chiral pool, asymmetric catalysis, and biocatalysis.

Chiral Pool Strategy for Stereocontrol

The chiral pool strategy utilizes naturally occurring, enantiomerically pure compounds as starting materials. researchgate.net These readily available molecules, such as amino acids or carbohydrates, possess one or more stereocenters that can be incorporated into the target molecule, thus transferring the chirality.

For the synthesis of this compound, a potential chiral pool starting material could be an amino acid with a similar side chain or a precursor that can be readily converted. For instance, a derivative of (S)-serine has been used in the enantiospecific synthesis of a similar β-amino acid, (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. chemrxiv.org A hypothetical route for the target molecule could start from a suitable chiral precursor, which would undergo a series of reactions to extend the carbon chain and introduce the phenyl group while preserving the stereochemistry at the key carbon atom.

Hypothetical Chiral Pool Synthesis Data
Starting Material A suitable enantiopure precursor (e.g., a derivative of an amino acid)
Key Transformation Chain extension and introduction of the phenyl group
Stereochemical Outcome Retention or inversion at the chiral center to yield the (R) configuration
Protecting Groups Boc group for the amine, and a suitable protecting group for the carboxylic acid
Potential Yield Moderate to high, depending on the number of steps
Enantiomeric Excess (e.e.) Expected to be high (>98%) due to the nature of the chiral starting material

Asymmetric Catalysis in the Construction of the Chiral Center

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient and is a cornerstone of modern organic synthesis.

Organocatalysis utilizes small, chiral organic molecules as catalysts. These catalysts are often metal-free, making them an attractive alternative to metal-based catalysts. For the synthesis of a β-amino acid derivative like this compound, an organocatalytic asymmetric Mannich reaction or a Michael addition could be employed to set the stereocenter. nih.govmdpi.com For example, a prochiral enolate or enamine could react with an imine in the presence of a chiral organocatalyst, such as a proline derivative or a chiral phosphoric acid, to stereoselectively form the carbon-nitrogen bond. semanticscholar.orgnih.gov

A hypothetical organocatalytic approach is outlined in the table below.

Hypothetical Organocatalytic Synthesis Data
Reaction Type Asymmetric aza-Michael addition or Mannich reaction
Prochiral Substrate A suitable α,β-unsaturated ester or a ketone
Chiral Organocatalyst e.g., (S)-proline or a derivative, chiral phosphoric acid
Solvent Typically a non-polar organic solvent (e.g., toluene (B28343), chloroform)
Temperature Often sub-ambient temperatures to enhance enantioselectivity
Achievable Yield Good to excellent
Achievable Enantiomeric Excess (e.e.) Moderate to high (70-99%)

Metal-catalyzed reactions are a powerful tool for creating chiral centers. A chiral ligand coordinates to a metal center, and this complex then catalyzes the enantioselective transformation. Common examples include asymmetric hydrogenation, where a prochiral alkene is reduced to a chiral alkane with high enantioselectivity, and asymmetric alkylation. rsc.org

In the context of synthesizing this compound, a potential strategy would involve the asymmetric hydrogenation of a corresponding β-aminoacrylate precursor. rsc.org A rhodium or ruthenium catalyst paired with a chiral phosphine (B1218219) ligand, such as a derivative of BINAP or DuPhos, could facilitate this transformation.

The following table illustrates the kind of data expected from such a synthetic approach.

Hypothetical Metal-Catalyzed Synthesis Data
Reaction Type Asymmetric Hydrogenation
Substrate An appropriate β-aminoacrylate precursor
Catalyst System e.g., [Rh(COD)2]BF4 with a chiral phosphine ligand
Hydrogen Pressure Typically 1-50 atm
Solvent e.g., Methanol (B129727), dichloromethane (B109758)
Temperature Room temperature or slightly elevated
Achievable Yield High to quantitative
Achievable Enantiomeric Excess (e.e.) Often excellent (>95%)

Biocatalytic Routes to this compound

Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. Enzymes are highly selective catalysts that can operate under mild conditions, often with exceptional enantioselectivity.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. This allows for the separation of the two enantiomers. Lipases are commonly used enzymes for the kinetic resolution of alcohols and amines. nih.gov

For this compound, a racemic mixture of the corresponding ester could be subjected to enzymatic hydrolysis. A lipase (B570770) could selectively hydrolyze the (R)-ester to the desired (R)-acid, leaving the (S)-ester unreacted. The resulting acid and ester can then be separated. Dynamic kinetic resolution is an advancement where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

A summary of a potential biocatalytic resolution is provided in the table below.

Hypothetical Biocatalytic Resolution Data
Enzyme e.g., Lipase from Candida antarctica (CAL-B)
Substrate Racemic ester of 4-(Boc-amino)-5-phenylpentanoic acid
Reaction Type Enantioselective hydrolysis or transesterification
Solvent System Aqueous buffer or an organic solvent
Temperature Typically 25-40 °C
Conversion Ideally close to 50% for standard kinetic resolution
Enantiomeric Excess (e.e.) of Product Can be very high (>99%)
De Novo Biocatalytic Pathways

The development of de novo biocatalytic pathways offers a promising green and efficient alternative to traditional chemical synthesis for producing complex chiral molecules like this compound. These pathways utilize engineered microorganisms or isolated enzymes to construct the target molecule from simple, readily available starting materials. While specific de novo pathways exclusively designed for this compound are not extensively documented in publicly available literature, the principles of biocatalysis suggest plausible routes.

One theoretical pathway could involve the use of engineered enzymes such as phenylalanine ammonia-lyase (PAL) to convert L-phenylalanine to cinnamic acid. Subsequent enzymatic or chemo-enzymatic steps could then be employed to extend the carbon chain and introduce the amino and carboxyl functionalities with the desired (R)-stereochemistry at the C4 position. The introduction of the Boc protecting group would likely be a final chemical step.

Chemoenzymatic Hybrid Synthetic Sequences

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional chemical reactions. This hybrid approach is particularly valuable for the synthesis of complex molecules that are not readily accessible through purely biological or chemical means. For the synthesis of this compound, several chemoenzymatic strategies can be envisioned.

A common strategy involves the enzymatic resolution of a racemic mixture. For instance, a racemic ester of 4-amino-5-phenylpentanoic acid could be subjected to hydrolysis by a lipase that selectively acts on one enantiomer, allowing for the separation of the desired (R)- or (S)-amino acid. The unreacted enantiomer can then be isolated and protected with the Boc group.

Another powerful chemoenzymatic approach utilizes transaminases. These enzymes can catalyze the asymmetric amination of a prochiral ketone precursor. For the synthesis of this compound, a suitable precursor would be a 4-keto-5-phenylpentanoic acid derivative. A transaminase with the appropriate stereoselectivity could then be used to introduce the amino group at the C4 position to yield (R)-4-amino-5-phenylpentanoic acid, which would subsequently be protected with a Boc group. The selection of the transaminase and the optimization of reaction conditions are crucial for achieving high enantiomeric excess and yield.

Enzyme ClassPrecursor TypeKey TransformationPotential Advantage
LipaseRacemic ester of 4-amino-5-phenylpentanoic acidKinetic resolution via enantioselective hydrolysisHigh enantioselectivity
Transaminase4-keto-5-phenylpentanoic acid derivativeAsymmetric aminationDirect formation of the chiral center

Diastereoselective Synthesis of this compound Precursors

One established method for achieving diastereoselectivity is through the use of chiral auxiliaries. For example, a chiral oxazolidinone auxiliary can be attached to a suitable starting material, directing the stereochemical outcome of subsequent reactions. An Evans aldol (B89426) reaction between a chiral N-acyloxazolidinone and an appropriate aldehyde, followed by further transformations and removal of the auxiliary, can lead to the desired stereoisomer of a precursor to this compound.

Another approach involves substrate-controlled diastereoselective reactions. Starting with a chiral precursor, such as a derivative of L-phenylalanine, subsequent reactions can be designed to proceed with high diastereoselectivity due to the influence of the existing stereocenter. For example, the conjugate addition of a nucleophile to a chiral α,β-unsaturated ester derived from L-phenylalanine could establish the stereocenter at the C4 position with a high degree of control.

MethodKey PrincipleExample Reaction
Chiral AuxiliaryTemporary incorporation of a chiral moiety to direct stereochemistry.Evans aldol reaction using a chiral oxazolidinone.
Substrate ControlAn existing stereocenter in the starting material directs the stereochemical outcome of subsequent reactions.Conjugate addition to a chiral α,β-unsaturated ester derived from a natural amino acid.

Optimization of Reaction Conditions and Yield for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, cost-effectiveness, and safety. Key parameters that are typically optimized include temperature, pressure, solvent, catalyst loading, and reaction time.

For the synthesis of this compound, optimization would focus on several key steps. In a chemoenzymatic process using a transaminase, factors such as pH, temperature, enzyme concentration, and the concentration of the amine donor are critical for maximizing enzyme activity and stability, thereby improving the yield and enantioselectivity of the amination step.

Purification is another crucial aspect of industrial scale-up. Crystallization is often the preferred method for purifying the final product and its intermediates, as it can be highly effective in removing impurities and isolating the desired stereoisomer. The choice of solvent system and the control of crystallization conditions are vital for achieving high purity and yield. For Boc-protected amino acids, which can sometimes be difficult to crystallize, techniques such as seeding or the use of specific solvent mixtures may be necessary.

ParameterImpact on Industrial SynthesisOptimization Strategy
Temperature Affects reaction rate, enzyme stability, and side reactions.Determine the optimal temperature for catalyst activity and product stability.
Solvent Influences solubility, reaction rate, and ease of purification.Select a solvent that provides good solubility for reactants and facilitates product isolation.
Catalyst Loading Impacts reaction rate and cost.Minimize catalyst loading while maintaining an acceptable reaction rate.
Purification Determines final product purity and overall yield.Develop a robust and scalable crystallization procedure.

Chemical Transformations and Derivatization Strategies of R 4 Boc Amino 5 Phenylpentanoic Acid

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for a variety of chemical transformations, enabling the extension of the carbon skeleton and the formation of diverse functional groups.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is fundamental for creating derivatives with altered physicochemical properties or for building larger molecules like peptides and peptidomimetics.

Esterification: Standard esterification procedures can be applied to (R)-4-(Boc-amino)-5-phenylpentanoic acid. For instance, reaction with an alcohol (e.g., methanol (B129727) or ethanol) under acidic catalysis (such as sulfuric acid or hydrogen chloride) or using coupling agents can yield the corresponding ester. These reactions are typically performed to protect the carboxylic acid during subsequent synthetic steps or to enhance lipophilicity.

Amidation: Amidation is a cornerstone of its application in peptide synthesis. The carboxylic acid can be coupled with a primary or secondary amine to form an amide bond. This transformation generally requires the activation of the carboxylic acid. Direct amidation can be achieved under high temperatures with catalysts like titanium tetrafluoride, which has been shown to be effective for N-protected amino acids. researchgate.netnih.gov For instance, reacting an N-Boc protected amino acid with benzylamine (B48309) in the presence of TiF₄ in refluxing toluene (B28343) can yield the corresponding amide. researchgate.net

ReactionReagents & ConditionsProduct Type
EsterificationAlcohol (e.g., MeOH), Acid Catalyst (e.g., H₂SO₄)Methyl Ester
AmidationAmine (e.g., R-NH₂), Coupling Agent (e.g., HATU, DIC)Amide
Catalytic AmidationAmine (e.g., Benzylamine), TiF₄, Toluene, RefluxN-Benzylamide

Reduction to Aldehydes and Alcohols

The carboxylic acid can be reduced to either a primary alcohol or, with more carefully controlled conditions, to an aldehyde. These functional groups serve as versatile intermediates for further modifications.

Reduction to Alcohols: The reduction of the carboxylic acid to the corresponding primary alcohol, (R)-tert-butyl (4-hydroxy-1-phenylpentan-2-yl)carbamate, can be accomplished using strong reducing agents. Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), are commonly employed for this purpose as they selectively reduce carboxylic acids in the presence of the Boc-protecting group and other ester functionalities. For related compounds like 5-(Boc-amino)-1-pentanol, the hydroxyl group serves as a key functional handle. chemdad.com

Reduction to Aldehydes: The partial reduction of the carboxylic acid to an aldehyde, (R)-tert-butyl (1-oxo-5-phenylpentan-4-yl)carbamate, is a more delicate transformation that requires specific reagents to avoid over-reduction to the alcohol. nih.govachemblock.com Methods often involve the conversion of the carboxylic acid to a reactive derivative, such as a Weinreb amide or an acid chloride, followed by reduction with a mild hydride source like diisobutylaluminium hydride (DIBAL-H) at low temperatures. Alternatively, catalytic methods using reagents like triethylsilane with a palladium-on-carbon catalyst have been effective for reducing thiol esters of N-protected amino acids to their corresponding aldehydes.

TransformationTypical ReagentsProduct
Reduction to AlcoholBorane-THF complex (BH₃·THF)(R)-tert-butyl (4-hydroxy-1-phenylpentan-2-yl)carbamate
Reduction to Aldehyde1. Activate (e.g., to Weinreb amide) 2. Mild Reductant (e.g., DIBAL-H)(R)-tert-butyl (1-oxo-5-phenylpentan-4-yl)carbamate

Activation for Peptide Coupling Protocols

For efficient amide bond formation, particularly in peptide synthesis, the carboxylic acid of this compound must be activated. uni-kiel.de This converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine component of another amino acid. achemblock.com

A variety of modern coupling reagents are used for this purpose. These reagents react with the carboxylic acid to form a highly reactive intermediate in situ.

Common Coupling Reagents:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are classic activators. peptide.com They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 6-Cl-HOBt to improve efficiency and suppress racemization. achemblock.comsigmaaldrich.com

Aminium/Uronium Salts: These are among the most efficient and widely used coupling reagents. sigmaaldrich.combachem.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are popular choices. peptide.comsigmaaldrich.com HATU, in particular, is noted for its high reactivity and low rates of racemization, especially when used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). bachem.comyoutube.com

Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective and can be used in excess without the risk of guanidinylation side reactions that can occur with aminium salts. sigmaaldrich.com

The general mechanism involves the coupling reagent forming a reactive ester (e.g., an OAt ester with HATU) with the carboxylic acid, which is then readily displaced by the incoming amine. youtube.com

Coupling ReagentAdditive/BaseKey Features
DICHOBt, DIPEACost-effective, common in solid-phase and solution-phase synthesis. peptide.com
HATUDIPEAHighly efficient, fast reaction rates, low racemization. sigmaaldrich.combachem.com
HBTUDIPEAPopular and effective, but can cause guanidinylation if used in excess. bachem.com
PyBOPDIPEAExcellent for hindered couplings, no guanidinylation side reaction. sigmaaldrich.com

Modifications and Deprotection of the Boc-Protected Amine Group

The Boc-protected amine is the other key functional handle. Its deprotection is a critical step, unmasking the nucleophilic amine for subsequent reactions.

Selective Boc Deprotection Methodologies

The Boc group is designed to be stable under a variety of reaction conditions but easily removable under acidic conditions. reddit.com This orthogonality allows for selective deprotection without affecting other sensitive parts of the molecule.

The most common method for Boc deprotection is treatment with a strong acid. sigmaaldrich.com

Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent like dichloromethane (B109758) (DCM) is the most common method. commonorganicchemistry.comcommonorganicchemistry.com The reaction is typically fast, often completing within 1-2 hours at room temperature. commonorganicchemistry.com The mechanism involves protonation of the carbamate (B1207046) followed by the loss of a stable tert-butyl cation and carbon dioxide to liberate the free amine as its TFA salt. commonorganicchemistry.com

Hydrogen Chloride (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane (B91453) or methanol, is another widely used protocol. reddit.com This method often yields the hydrochloride salt of the amine, which can sometimes be more crystalline and easier to handle than the corresponding TFA salt. reddit.com

ReagentSolventTypical ConditionsProduct Salt
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% TFA/DCM, 0°C to RT, 1-2hTFA Salt
Hydrogen Chloride (HCl)1,4-Dioxane or Methanol4M HCl in Dioxane, RT, <1hHydrochloride Salt

Post-Deprotection Amine Functionalization

Once the Boc group is removed to yield (R)-4-amino-5-phenylpentanoic acid (or its corresponding salt), the newly freed amine is available for a range of functionalization reactions. nih.govchemsrc.com

Peptide Bond Formation: The most common subsequent reaction is the formation of a peptide bond, where the deprotected amine acts as the nucleophile, attacking an activated carboxylic acid of another N-protected amino acid. This is the fundamental step in extending a peptide chain.

Acylation: The amine can be acylated with various acylating agents (e.g., acid chlorides, anhydrides) to introduce different functional groups, creating a diverse library of N-acyl derivatives.

Alkylation: The amine can undergo N-alkylation, though this often requires reductive amination protocols to control the degree of alkylation and avoid over-reaction. This involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides, which are important pharmacophores in many drug molecules.

These post-deprotection transformations are critical for incorporating the (R)-4-amino-5-phenylpentanoic acid scaffold into larger, more complex molecules with potential therapeutic applications.

Transformations of the Phenyl Ring

The phenyl ring of this compound presents a versatile handle for introducing structural diversity. Its derivatization can be achieved through various organic reactions, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Electrophilic Aromatic Substitution Reactions

The benzyl (B1604629) group in this compound is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The alkyl substituent directs incoming electrophiles to the ortho and para positions. However, the presence of the sterically bulky amino acid side chain may influence the regioselectivity, potentially favoring substitution at the less hindered para position.

Common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration, halogenation, and Friedel-Crafts reactions. It is important to note that the reaction conditions for these transformations must be carefully chosen to avoid side reactions, such as the cleavage of the acid-labile Boc (tert-butyloxycarbonyl) protecting group.

Nitration: The introduction of a nitro group onto the phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This functional group can then serve as a precursor for an amino group via reduction, opening avenues for further derivatization.

Halogenation: The phenyl ring can be halogenated using reagents like bromine or chlorine in the presence of a Lewis acid catalyst. The resulting aryl halides are valuable intermediates for metal-catalyzed cross-coupling reactions.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation could be employed to introduce alkyl or acyl groups onto the phenyl ring. However, these reactions are often associated with challenges such as polysubstitution and carbocation rearrangements, and the Lewis acid catalysts used can potentially interact with the carbonyl and amino groups of the starting material.

Illustrative Electrophilic Aromatic Substitution Reactions:

Reaction TypeReagentsExpected Major Product(s)
NitrationHNO₃, H₂SO₄(R)-4-(Boc-amino)-5-(4-nitrophenyl)pentanoic acid
BrominationBr₂, FeBr₃(R)-4-(Boc-amino)-5-(4-bromophenyl)pentanoic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃(R)-4-(Boc-amino)-5-(4-acetylphenyl)pentanoic acid

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions for the derivatization of the phenyl ring of this compound, it is typically necessary to first introduce a halide or triflate group onto the ring via electrophilic aromatic substitution, as discussed previously. The resulting aryl halide or triflate can then participate in a variety of coupling reactions.

Suzuki Coupling: The palladium-catalyzed Suzuki coupling of an aryl halide derivative with a boronic acid or ester would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Heck Coupling: The Heck reaction, also palladium-catalyzed, enables the formation of a new carbon-carbon bond by coupling the aryl halide with an alkene.

Sonogashira Coupling: This palladium and copper co-catalyzed reaction involves the coupling of an aryl halide with a terminal alkyne, providing access to arylalkyne derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.

Illustrative Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative:

Reaction TypeStarting MaterialCoupling PartnerCatalyst SystemExpected Product
Suzuki Coupling(R)-4-(Boc-amino)-5-(4-bromophenyl)pentanoic acidPhenylboronic acidPd(PPh₃)₄, base(R)-4-(Boc-amino)-5-(biphenyl-4-yl)pentanoic acid
Heck Coupling(R)-4-(Boc-amino)-5-(4-iodophenyl)pentanoic acidMethyl acrylatePd(OAc)₂, P(o-tolyl)₃, baseMethyl (E)-3-(4-((R)-4-(Boc-amino)-5-carboxybutyl)phenyl)acrylate
Sonogashira Coupling(R)-4-(Boc-amino)-5-(4-iodophenyl)pentanoic acidPhenylacetylenePdCl₂(PPh₃)₂, CuI, base(R)-4-(Boc-amino)-5-(4-(phenylethynyl)phenyl)pentanoic acid

This table presents hypothetical reactions based on established metal-catalyzed cross-coupling methodologies, as direct literature precedents for this compound are scarce.

Stereoselective Reactions at Adjacent Carbon Centers

The existing stereocenter at the C4 position of this compound can be utilized to direct the stereochemical outcome of reactions at adjacent carbon atoms, namely C3 and C5. This substrate-controlled diastereoselectivity is a powerful strategy for the synthesis of complex molecules with multiple stereocenters.

The introduction of new stereocenters can be achieved through various transformations, including enolate alkylation, aldol (B89426) reactions, and reductions of carbonyl groups that could be introduced at the C3 or C5 positions.

For instance, the carboxylic acid could be converted to a ketone, and subsequent reduction would lead to the formation of a new stereocenter at the C1 position. The stereochemical outcome of such a reduction would be influenced by the existing stereocenter at C4.

Similarly, derivatization of the carbon backbone could allow for the introduction of functional groups at the C3 position. For example, the formation of an enolate at C3 followed by reaction with an electrophile could proceed with a degree of diastereoselectivity directed by the chiral center at C4. The bulky Boc-protected amino group and the phenyl group would likely play a significant role in dictating the approach of the incoming electrophile.

While specific studies on the stereoselective reactions at the adjacent carbon centers of this compound are not widely reported, general principles of asymmetric synthesis suggest that such transformations are feasible and would provide a valuable route to diastereomerically enriched compounds. The development of such methodologies would further enhance the utility of this versatile chiral building block in the synthesis of complex target molecules.

Applications of R 4 Boc Amino 5 Phenylpentanoic Acid in Complex Molecule Synthesis

Utilization as a Chiral Building Block for Peptidomimetic Design and Synthesis

The inherent limitations of natural peptides as therapeutic agents, such as poor stability against enzymatic degradation and low bioavailability, have driven the development of peptidomimetics. These are compounds designed to mimic the three-dimensional structure and biological activity of natural peptides but with improved pharmacological properties. (R)-4-(Boc-amino)-5-phenylpentanoic acid serves as a key building block in this field due to its ability to introduce conformational constraints and structural diversity. chemimpex.com

Construction of Constrained Peptidomimetic Scaffolds

The incorporation of gamma-amino acids like this compound into a peptide sequence can induce specific secondary structures, such as β-turns. These turns are critical for the biological activity of many peptides. By replacing a standard dipeptide unit with this building block, chemists can create more rigid, conformationally defined scaffolds. This rigidity is crucial for enhancing receptor binding affinity and selectivity. The extended backbone of the gamma-amino acid alters the typical peptide bond angles and distances, leading to predictable folding patterns. The Boc protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols, allowing for the systematic construction of these constrained structures.

Incorporation into Modified Peptide and Pseudopeptide Structures

This compound is utilized to create modified peptides and pseudopeptides where the typical amide bond linkage is altered. For instance, it can be used to synthesize dipeptide isosteres, which are mimics of the peptide bond with improved stability against proteolysis. beilstein-journals.org The synthesis of such isosteres, for example, those containing a (Z)-monofluoroalkene group in place of the amide bond, often relies on chiral precursors like the title compound to build the desired framework. beilstein-journals.org Furthermore, its incorporation can lead to the development of peptide libraries with diverse functionalities, where the phenyl group provides a site for further chemical modification to explore structure-activity relationships (SAR). The synthesis of Boc-protected dipeptides has been shown to yield compounds with significant biological activity, highlighting the potential of such building blocks in creating novel therapeutic leads. nih.gov

Precursor in the Total Synthesis of Natural Products

Natural products remain a vital source of inspiration for new drug discovery. The chemical synthesis of these often complex molecules relies on the availability of versatile chiral building blocks.

Role in Alkaloid Synthesis

While the direct application of this compound in the total synthesis of well-known alkaloids is not extensively documented in readily available literature, its structural motifs are present in various alkaloid classes. For example, the phenylethylamine substructure is a common feature. The synthesis of complex alkaloids like (+)-lysergic acid has been achieved through multi-step sequences involving different starting materials and key reactions such as Pd-catalyzed indole (B1671886) synthesis and ring-closing metathesis. nih.govnih.gov The development of novel synthetic routes to alkaloids could potentially leverage building blocks like this compound to introduce specific stereochemistry and functionality.

Building Block for Non-Ribosomal Peptides and Polyketides

Non-ribosomal peptides (NRPs) are a class of secondary metabolites produced by microorganisms, many of which possess potent biological activities. nih.gov A key feature of NRPs is the frequent incorporation of non-proteinogenic amino acids. nih.gov A notable example is the stictamide family of natural products, isolated from a species of lichen. nih.gov These compounds contain the (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue, which is a close structural analogue of the deprotected and hydroxylated form of this compound. nih.gov The stictamides have been identified as inhibitors of matrix metalloproteinase 12 (MMP-12), a protease implicated in inflammatory diseases. nih.gov

This compound is therefore a critical starting material for the synthesis of stictamide analogues, allowing researchers to probe the structure-activity relationship of this class of inhibitors. Similarly, the dolastatins, potent antineoplastic agents, are complex NRPs containing unusual amino acid residues. nih.govnih.gov Synthetic building blocks like the title compound are essential for creating novel dolastatin analogues with potentially improved therapeutic profiles. nih.govnih.gov

Natural Product Class Key Structural Unit Relevance of this compound
Stictamides (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) nih.govPrecursor for synthesizing analogues to study MMP-12 inhibition. nih.gov
Dolastatins Various unusual amino acids nih.govBuilding block for creating novel cytotoxic analogues. nih.govnih.gov

Application in the Preparation of Advanced Pharmaceutical Intermediates and Novel Chemical Scaffolds (excluding clinical applications)

The synthesis of advanced pharmaceutical intermediates often requires chiral building blocks that can be elaborated into complex, biologically active molecules. This compound is a precursor to a class of compounds known as statine (B554654) analogues, which are potent inhibitors of aspartic proteases.

Statine, or (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a key component of the natural protease inhibitor pepstatin. beilstein-journals.org Its analogues are crucial for developing inhibitors of enzymes like renin, a key target in the management of hypertension. nih.gov Research has shown that incorporating the cyclohexylalanyl analogue of statine, known as ACHPA, leads to exceptionally potent renin inhibitors. nih.gov this compound represents the phenyl-substituted version of a statine precursor, making it a valuable intermediate for synthesizing novel renin inhibitors with potentially different selectivity and potency profiles. The synthesis of (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) and its incorporation into pepsin inhibitors has demonstrated the utility of this phenyl-substituted scaffold. beilstein-journals.org

Furthermore, as the core of the stictamides, the AHPPA scaffold derived from the title compound is a key intermediate for developing selective MMP-12 inhibitors. nih.gov There is also potential for this building block to be used in the synthesis of γ-secretase modulators for conditions like Alzheimer's disease, an area where similar structures have been investigated. nih.gov

Target Enzyme Inhibitor Class Role of this compound
Renin Statine-based inhibitors nih.govPrecursor for phenyl-substituted statine analogues. beilstein-journals.orgnih.gov
Pepsin Statine-based inhibitors beilstein-journals.orgPrecursor for AHPPA-containing peptidomimetics. beilstein-journals.org
MMP-12 Stictamide analogues nih.govKey building block for synthesis of selective inhibitors. nih.gov
γ-Secretase Modulators nih.govPotential intermediate for novel therapeutic agents.

Development of Novel Chiral Auxiliaries and Ligands Derived from this compound

Beyond its role as a direct building block, this compound is a valuable starting material for the design and synthesis of new chiral auxiliaries and ligands for asymmetric catalysis. Amino acids and their derivatives are widely used for this purpose due to their ready availability, structural diversity, and proven effectiveness in inducing chirality in chemical reactions. researchgate.net

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemical outcome. The chiral backbone of this compound can be readily converted into various auxiliaries. For example, by reducing the carboxylic acid to an alcohol, a chiral amino alcohol is formed, which can be used to generate chiral oxazolidinones, a well-known class of auxiliaries.

Advanced Stereochemical Characterization and Elucidation of R 4 Boc Amino 5 Phenylpentanoic Acid

Determination of Enantiomeric Purity and Excess

The confirmation of the enantiomeric purity of a chiral compound is a critical step to ensure its stereochemical integrity. For (R)-4-(Boc-amino)-5-phenylpentanoic acid, this involves quantifying the presence of its corresponding (S)-enantiomer.

Chiral Chromatography (e.g., HPLC, GC)

Chiral chromatography is a cornerstone technique for separating enantiomers, enabling the accurate determination of enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods, utilizing a chiral stationary phase (CSP) to achieve separation.

For N-Boc protected amino acids like the subject compound, HPLC is particularly effective. windows.net The separation relies on the differential transient diastereomeric complexes formed between the enantiomers and the chiral selector of the CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely used for this purpose. yakhak.org The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is optimized to maximize resolution between the enantiomeric peaks. yakhak.org

Gas chromatography can also be employed, though it often requires derivatization of the carboxylic acid and the Boc-protected amine to increase volatility. nih.govsigmaaldrich.com The carboxyl group can be esterified, for instance, with methanolic HCl, and the resulting derivative can be analyzed on a chiral column, such as one coated with a derivatized cyclodextrin (B1172386). sigmaaldrich.com

Table 1: Illustrative Chiral Chromatography Conditions for Enantiomeric Purity Analysis

ParameterHPLC MethodGC Method
Technique High-Performance Liquid ChromatographyGas Chromatography
Chiral Stationary Phase (CSP) Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H)Trifluoroacetyl derivatized cyclodextrin (e.g., CHIRALDEX G-TA)
Typical Mobile Phase/Carrier Gas Hexane:Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic AcidHelium
Analyte Form Direct analysis of the compoundDerivatized (e.g., methyl ester)
Detection UV (e.g., 220 nm)Flame Ionization Detector (FID) or Mass Spectrometry (MS)
Principle of Separation Differential interaction with the polysaccharide-based CSPDifferential interaction with the cyclodextrin-based CSP

This table presents typical, not specific, experimental conditions and is for illustrative purposes.

NMR Spectroscopy with Chiral Derivatizing Agents or Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy becomes a powerful tool for determining enantiomeric purity when used with chiral auxiliaries. These can be either chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). nih.gov

A classic CDA is α-methoxy-α-trifluoromethylphenylacetic acid, commonly known as Mosher's acid. wikipedia.org By reacting this compound with both enantiomers of Mosher's acid chloride, a pair of diastereomeric esters is formed. These diastereomers have distinct chemical environments, leading to separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum. wikipedia.orgnih.gov The integration of these signals allows for a precise calculation of the enantiomeric excess. The Mosher's method relies on the principle that the phenyl group of the Mosher's reagent creates a specific anisotropic shielding effect, causing predictable chemical shift differences (Δδ) for the protons near the newly formed ester linkage. nih.gov

Chiral solvating agents offer a non-covalent alternative. nih.gov These agents form transient diastereomeric complexes with the enantiomers of the analyte, inducing chemical shift non-equivalence in the NMR spectrum without the need for chemical modification. mdpi.com

Table 2: Hypothetical ¹H NMR Data for Enantiomeric Excess Determination using Mosher's Acid

AnalyteDerivatizing AgentProton Analyzedδ for (R,R)-diastereomer (ppm)δ for (S,R)-diastereomer (ppm)Δδ (ppm)
4-(Boc-amino)-5-phenylpentanoic acid(R)-Mosher's acidH at C44.154.250.10
4-(Boc-amino)-5-phenylpentanoic acid(R)-Mosher's acidMethoxy (-OCH₃)3.553.50-0.05

This table is a hypothetical representation to illustrate the principle. Actual chemical shifts (δ) and their differences (Δδ) are determined experimentally.

Absolute Configuration Assignment Methodologies

While determining enantiomeric purity is about "how much" of each enantiomer is present, assigning the absolute configuration is about definitively identifying the spatial arrangement of atoms as either (R) or (S).

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. wikipedia.org The technique provides an unambiguous three-dimensional structure of the molecule in the solid state. pan.pl For this compound, this would typically involve growing a high-quality single crystal of the compound itself or a suitable heavy-atom derivative.

The analysis of the diffraction pattern, particularly using anomalous dispersion effects (the Flack parameter), allows for the direct determination of the absolute stereochemistry without reference to any other chiral compound. libretexts.org While powerful, this method is contingent on the ability to produce suitable crystals.

Table 3: Representative Parameters from an X-ray Crystallographic Analysis

ParameterDescriptionTypical Value/Information Yielded
Crystal System The symmetry classification of the crystal lattice.e.g., Orthorhombic
Space Group The group of symmetry operations of the crystal.e.g., P2₁2₁2₁ (a chiral space group)
Unit Cell Dimensions The lengths and angles of the unit cell.e.g., a, b, c (Å); α, β, γ (°)
Flack Parameter A parameter used to determine the absolute structure.A value close to 0 indicates the correct absolute configuration.
Final Output Atomic coordinates in three dimensions.Unambiguous (R) or (S) assignment.

This table lists key parameters obtained from an X-ray diffraction experiment.

Spectroscopic Techniques (e.g., Vibrational Circular Dichroism, Optical Rotatory Dispersion, Circular Dichroism)

Chiroptical spectroscopic techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.org The absolute configuration of a molecule like this compound can be determined by comparing its experimental VCD spectrum with a spectrum predicted from quantum chemical calculations (e.g., using Density Functional Theory, DFT). acs.orgrsc.org A good match between the experimental and the calculated spectrum for the (R)-enantiomer provides strong evidence for that absolute configuration.

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are related techniques performed in the UV-visible region. nih.govwikipedia.org ORD measures the change in optical rotation as a function of wavelength, while CD measures the differential absorption of circularly polarized light. slideshare.net The presence of a chromophore near the stereocenter is crucial. For the subject compound, the phenyl ring and carbonyl groups act as chromophores. The shape and sign of the "Cotton effect"—the characteristic peak and trough pattern in ORD curves and the corresponding bands in CD spectra near an absorption maximum—can be correlated with the absolute configuration of the stereocenter. slideshare.net

Table 4: Comparison of Chiroptical Spectroscopic Techniques for Absolute Configuration

TechniquePrincipleRequirementMethod of Assignment
Vibrational Circular Dichroism (VCD) Differential absorption of circularly polarized IR light by vibrational transitions.Chiral molecule.Comparison of experimental spectrum with ab initio calculated spectrum.
Optical Rotatory Dispersion (ORD) Variation of optical rotation with the wavelength of light.Chiral molecule with a chromophore near the stereocenter.Analysis of the Cotton effect curve (sign and shape).
Circular Dichroism (CD) Differential absorption of left and right circularly polarized UV-Vis light.Chiral molecule with a chromophore near the stereocenter.Analysis of the sign and intensity of CD bands (Cotton effect).

Advanced Spectroscopic Techniques for Detailed Structural Elucidation

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy

Multi-dimensional NMR spectroscopy provides a powerful means to resolve complex proton and carbon spectra, offering definitive insights into the covalent structure and stereochemistry of this compound. walisongo.ac.id Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are particularly informative. nih.gov

COSY experiments establish proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent proton relationships within the molecule's backbone and side chains. walisongo.ac.id For instance, the correlation between the proton at the chiral center (H4) and the adjacent methylene (B1212753) protons of the benzyl (B1604629) group (H5) and the pentanoic acid chain (H3) can be unequivocally established.

HSQC experiments correlate directly bonded proton and carbon atoms (¹H-¹³C), providing an unambiguous assignment of carbon signals based on their attached protons. bmrb.io This is crucial for differentiating between the various methylene and methine carbons within the structure.

Illustrative Multi-Dimensional NMR Data:

The following table represents a plausible set of 2D NMR correlations for this compound, based on established chemical shift principles for such structures.

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)COSY Correlations (¹H-¹H)HMBC Correlations (¹H-¹³C)
1-~178.0-H2, H3
2~2.35~31.0H3C1, C3, C4
3~1.85~30.0H2, H4C1, C2, C4, C5
4~3.90~53.0H3, H5, NHC2, C3, C5, C6, C1'
5~2.80, ~2.95~40.0H4C3, C4, C6, C7
6-~138.0-H5, H7
7~7.20-7.35~129.0H8C6, C9
8~7.20-7.35~128.5H7, H9C6, C10
9~7.20-7.35~126.5H8C7
10~7.20-7.35~128.5H8, H9C6, C8
11~7.20-7.35~129.0H7C6, C7
1'-~156.0-H4, H2'
2'1.45~28.5-C1', C3'
3'-~80.0-H2'
NH~5.00-H4C4, C1'

Note: This is an illustrative data table. Chemical shifts are approximate and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry for Precise Elemental Composition

High-resolution mass spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. mdpi.com Techniques such as Time-of-Flight (TOF) or Orbitrap mass analysis can provide mass accuracy in the low parts-per-million (ppm) range.

For this compound, with a molecular formula of C₁₆H₂₃NO₄, the theoretical exact mass can be calculated. nih.gov An experimental HRMS measurement that closely matches this theoretical value provides strong evidence for the proposed molecular formula, complementing the structural insights gained from NMR. For instance, analysis via electrospray ionization (ESI) in positive mode would likely detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.

Illustrative High-Resolution Mass Spectrometry Data:

Ion SpeciesTheoretical m/zMeasured m/z (Illustrative)Mass Accuracy (ppm) (Illustrative)
[M+H]⁺294.1699294.17021.0
[M+Na]⁺316.1519316.15231.3

Note: This is an illustrative data table. The measured m/z and resulting mass accuracy are representative values for modern high-resolution mass spectrometers.

The combination of multi-dimensional NMR and high-resolution mass spectrometry provides a comprehensive and detailed characterization of this compound, confirming its covalent structure, stereochemistry, and elemental composition with a high degree of confidence. This level of analytical rigor is essential for its application in fields where molecular precision is paramount.

Computational and Theoretical Investigations of R 4 Boc Amino 5 Phenylpentanoic Acid

Conformational Analysis using Molecular Mechanics and Quantum Chemical Calculations

(R)-4-(Boc-amino)-5-phenylpentanoic acid possesses significant conformational flexibility due to several rotatable single bonds in its backbone and side chains. Understanding its three-dimensional structure is crucial, as the conformation can dictate its biological activity and chemical reactivity. Conformational analysis of such flexible molecules is typically approached using a combination of molecular mechanics (MM) and more accurate quantum chemical (QM) calculations. nih.govunipd.it

The first step in conformational analysis is to identify all low-energy structures, or conformers, of the molecule. uci.edu Given the number of rotatable bonds in this compound, a systematic search of its entire conformational space is computationally demanding. Therefore, efficient search algorithms are employed to locate the global energy minimum and other low-energy conformers that are likely to be populated at room temperature. uci.edu

Common methods for conformational searching include:

Systematic Searches: Rotating each flexible bond by a defined increment. This method is thorough but becomes computationally prohibitive for molecules with many rotatable bonds.

Stochastic and Monte Carlo (MC) Methods: These methods randomly alter the coordinates of the molecule (e.g., by rotating bonds) and apply an energy minimization algorithm. uci.edu The new conformation is accepted or rejected based on its energy, allowing for an efficient exploration of the potential energy surface. nih.gov

Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms over time, allowing the molecule to overcome energy barriers and explore different conformational states. wikipedia.org

Typically, an initial exploration is performed using a computationally inexpensive molecular mechanics force field (e.g., MMFF or OPLS). acs.orgnih.gov This generates a large number of potential conformers. The most promising low-energy structures are then subjected to further geometry optimization using more accurate, but computationally intensive, quantum chemical methods, such as Density Functional Theory (DFT). nih.gov This hierarchical approach ensures a balance between thoroughness and computational feasibility.

The resulting conformers are ranked by their relative energies. A Boltzmann distribution analysis can then be used to estimate the population of each conformer at a given temperature, providing a picture of the dynamic conformational ensemble of the molecule in solution.

Table 1: Hypothetical Relative Energies of Low-Energy Conformers of this compound

This table illustrates the typical output of a conformational search, showing the relative energies of different conformers calculated at the DFT (B3LYP/6-31G*) level and their predicted populations at 298 K.

Conformer IDRelative Energy (kcal/mol)Boltzmann Population (%)Key Dihedral Angles (degrees)
Conf-1 0.0075.4ψ₁: -65, ψ₂: 170, χ₁: 175
Conf-2 0.8515.1ψ₁: 68, ψ₂: -165, χ₁: 60
Conf-3 1.505.5ψ₁: -70, ψ₂: 75, χ₁: -170
Conf-4 2.102.3ψ₁: 175, ψ₂: 172, χ₁: 65
Conf-5 3.000.7ψ₁: -170, ψ₂: -60, χ₁: -60

Note: Data are hypothetical and for illustrative purposes. ψ₁, ψ₂, and χ₁ represent key rotatable bonds in the molecular backbone.

The defined stereochemistry at the C4 carbon (the R-configuration) is a critical determinant of the molecule's conformational preferences. This chiral center imposes significant constraints on the spatial arrangement of the adjacent Boc-amino and phenylmethyl groups. Computational studies on analogous chiral molecules have demonstrated that stereochemistry dictates the preferred folding patterns and the orientation of functional groups. nih.gov

For this compound, the bulky tert-butyloxycarbonyl (Boc) protecting group and the phenyl ring will orient themselves to minimize steric clashes. rsc.org This steric hindrance, governed by the R-configuration, will favor certain ranges of dihedral angles around the C4-C5 and C3-C4 bonds, significantly reducing the number of accessible low-energy conformations compared to an achiral or racemic equivalent. Molecular mechanics and QM calculations can quantify these steric effects and predict the most stable arrangements, which are often stabilized by non-covalent interactions such as intramolecular hydrogen bonds or CH-π interactions between the alkyl chain and the phenyl ring.

Electronic Structure Calculations and Reactivity Predictions

Beyond determining structure, computational methods can elucidate the electronic properties of this compound, providing insights into its chemical reactivity.

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. mdpi.comresearchgate.net It offers a good balance between accuracy and computational cost, making it suitable for investigating reaction mechanisms. For this compound, DFT can be used to model various chemical transformations.

For example, DFT calculations can be employed to study the mechanism of the deprotection of the Boc group, which is typically removed under acidic conditions. organic-chemistry.org By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This allows for the determination of activation energies, which are crucial for understanding reaction rates and identifying the most likely reaction pathway. Similarly, reactions involving the carboxylic acid group, such as esterification or amide bond formation, can be modeled to predict their feasibility and selectivity. acs.org

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding chemical reactivity. wikipedia.org It posits that many chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. sid.ir

For this compound, FMO analysis performed using DFT can identify the regions of the molecule that are most likely to act as a nucleophile or an electrophile. youtube.com

The HOMO represents the orbital from which an electron is most easily donated. Its location highlights the most nucleophilic sites. In this molecule, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atoms in the carboxylate and carbamate (B1207046) groups, as well as the π-system of the phenyl ring.

The LUMO represents the orbital to which an electron is most readily accepted. Its location indicates the most electrophilic sites. The LUMO is likely to be localized around the carbonyl carbons of the carboxylic acid and the Boc group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.nettaylorandfrancis.com A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Properties for the Lowest Energy Conformer of this compound

Calculated at the B3LYP/6-311+G(d,p) level of theory.

PropertyValueDescription
HOMO Energy -6.8 eVIndicates electron-donating ability.
LUMO Energy -0.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap 6.3 eVCorrelates with chemical stability and reactivity.
Ionization Potential 6.8 eVEnergy required to remove an electron (approximated by -EHOMO).
Electron Affinity 0.5 eVEnergy released upon gaining an electron (approximated by -ELUMO).
Dipole Moment 2.5 DIndicates overall polarity of the molecule.

Note: Data are hypothetical and for illustrative purposes.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, CD Spectra)

Computational methods can predict spectroscopic properties with considerable accuracy, aiding in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure determination. Predicting ¹H and ¹³C NMR chemical shifts computationally can assist in assigning experimental spectra, especially for complex molecules. stackexchange.comchemaxon.com The most common method involves calculating the magnetic shielding tensors for each nucleus using DFT, often with the Gauge-Independent Atomic Orbital (GIAO) approach. liverpool.ac.uk These absolute shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (TMS), which is calculated at the same level of theory. idc-online.com For flexible molecules, it is crucial to calculate the spectra for all significantly populated conformers and then average them based on their Boltzmann populations to obtain a final predicted spectrum that accounts for conformational dynamics. researchgate.net

Circular Dichroism (CD) Spectra: As a chiral molecule, this compound will exhibit a Circular Dichroism (CD) spectrum, which arises from the differential absorption of left- and right-circularly polarized light. nih.gov CD spectroscopy is extremely sensitive to the three-dimensional structure and absolute configuration of a molecule. nih.gov Theoretical prediction of CD spectra is a powerful tool for assigning the absolute configuration of a chiral center. acs.org The prediction involves calculating the rotational strengths for electronic transitions, typically using time-dependent DFT (TD-DFT). nih.gov Similar to NMR predictions, the final CD spectrum should be a Boltzmann-weighted average of the spectra calculated for each individual low-energy conformer, as the sign and intensity of CD bands can vary dramatically with conformation. researchgate.netmpg.de Comparing the computationally predicted spectrum with the experimental one provides a reliable method for confirming the R-configuration of the molecule.

Molecular Modeling of Interactions (General principles, not related to specific biological targets)

Computational and theoretical investigations into this compound provide crucial insights into its intrinsic molecular properties and potential intermolecular interactions. Molecular modeling, encompassing a range of computational techniques, allows for the exploration of the compound's conformational landscape and the nature of the non-covalent forces that govern its interactions with its environment. These studies are fundamental to understanding its chemical behavior, solubility, and potential for molecular recognition, independent of any specific biological target.

The primary types of non-covalent interactions that are significant for this compound include hydrogen bonding, van der Waals forces (including dispersion forces), electrostatic interactions, and π-stacking. The presence of a carboxylic acid group, a Boc-protected amine, and a phenyl ring within the same molecule gives rise to a complex interplay of these forces.

Hydrogen Bonding: The carboxylic acid moiety serves as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen). The Boc-protected amino group also presents hydrogen bond acceptors (the carbonyl oxygens of the Boc group) and a donor (the N-H group). These functional groups can form intramolecular hydrogen bonds, which influence the molecule's preferred conformation, as well as intermolecular hydrogen bonds with solvent molecules or other molecules of the same compound.

π-Stacking Interactions: The phenyl ring is capable of engaging in π-stacking interactions with other aromatic systems. These interactions, which can be either face-to-face or edge-to-face, are a result of electrostatic and van der Waals forces between the π-electron clouds of the aromatic rings. Theoretical calculations on phenylalanine-containing structures suggest that electrostatics play a dominant role in the geometry of these interactions. nih.gov

Molecular mechanics and quantum chemical calculations are the primary tools used to investigate these interactions. Molecular mechanics simulations can explore the conformational space of the molecule and identify low-energy structures. Quantum chemical methods, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provide more accurate descriptions of the electronic structure and allow for the precise calculation of interaction energies. nih.govnih.gov For instance, studies on phenylalanine derivatives have utilized these methods to evaluate the energetics of π-stacking. nih.govnih.govacs.org

The conformational flexibility of this compound is another critical aspect explored through molecular modeling. The rotation around the various single bonds in the pentanoic acid backbone and the side chain allows the molecule to adopt numerous conformations. Computational analysis helps to identify the most stable conformers and the energy barriers between them. This information is crucial for understanding how the molecule might present its functional groups for interaction.

To illustrate the types of data generated from such computational studies, the following tables present hypothetical but representative data based on studies of analogous molecules.

Table 1: Calculated Intermolecular Interaction Energies for Dimers of a Phenylalanine Analogue

Interaction TypeMethodBasis SetInteraction Energy (kcal/mol)
Hydrogen Bond (Head-to-Tail)DFT (B3LYP-D3)6-311++G(d,p)-8.5
π-Stacking (Parallel-Displaced)MP2aug-cc-pVTZ-2.7
van der Waals (Side-by-Side)MM (OPLS-AA)N/A-1.2

This table presents representative interaction energies for different arrangements of a molecule structurally similar to this compound. The values are illustrative and derived from typical computational studies on related compounds.

Table 2: Key Dihedral Angles for Low-Energy Conformers of a Boc-Protected Amino Acid

ConformerDihedral Angle 1 (Cα-Cβ-Cγ-Cδ)Dihedral Angle 2 (N-Cα-Cβ-Cγ)Relative Energy (kcal/mol)
1178.5°-65.2°0.0
2-62.1°175.8°1.3
359.8°70.1°2.1

This table showcases how computational methods can predict the stable conformations of a molecule by identifying the key dihedral angles and their corresponding relative energies. The data is representative of what would be expected for a flexible molecule like this compound.

Q & A

Basic Research Questions

Q. How can the synthesis of (R)-4-(Boc-amino)-5-phenylpentanoic acid be optimized for high yield and enantiomeric purity?

  • Methodological Answer : The synthesis typically involves Boc-protection of the amino group and coupling with a phenyl-containing intermediate. For example, ethyl (R)-4-((tert-butoxycarbonyl)amino)-5-phenylpentanoate can be reacted with arylacetic acids under mild conditions (0°C to room temperature) to minimize racemization . Monitoring reaction progress via TLC and optimizing stoichiometry (e.g., 1.5–2.0 equivalents of arylacetic acid) improves yield. Purification via vacuum distillation or column chromatography is critical to isolate the product .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry (e.g., chiral center at C4) and Boc-group integrity. Chemical shifts for the tert-butyl group (~1.4 ppm) and phenyl protons (7.2–7.4 ppm) are diagnostic .
  • Mass Spectrometry (MS) : ESI-MS or LC-MS validates molecular weight (e.g., [M+H]+ peaks at m/z 306.2 for C16H23NO4) .
  • Chiral HPLC : To confirm enantiopurity, use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients .

Q. How does the Boc-protecting group influence the reactivity of this compound in downstream applications?

  • Methodological Answer : The Boc group stabilizes the amino group during coupling reactions (e.g., amide bond formation) and prevents undesired side reactions. Deprotection is achieved under acidic conditions (e.g., TFA in DCM) without affecting the carboxylic acid moiety. However, prolonged exposure to strong acids may hydrolyze the ester or acid functionalities, necessitating timed deprotection protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed using this compound as a scaffold?

  • Methodological Answer :

  • Derivatization : Replace the phenyl group with substituted aryl rings (e.g., fluorophenyl, methoxyphenyl) to assess electronic effects on bioactivity. demonstrates this approach in synthesizing analogs like 4-(3-bromo-N-((R)-1-(4-methoxyphenyl)ethyl)benzamido)-5-oxo-5-(phenethylamino)pentanoic acid .
  • Functional Group Modifications : Substitute the Boc group with Fmoc or acetyl to study protection-deprotection strategies in peptide synthesis .
  • Biological Assays : Test analogs against target receptors (e.g., G-protein-coupled receptors) using radioligand binding or functional assays (e.g., cAMP modulation) .

Q. How can conflicting biological activity data for this compound derivatives be resolved?

  • Methodological Answer :

  • Reproducibility Checks : Ensure consistent synthetic protocols (e.g., reaction time, purification) to rule out batch-to-batch variability .
  • Conformational Analysis : Use X-ray crystallography or molecular dynamics simulations to correlate stereoelectronic properties with activity. For example, highlights the importance of substituent positioning on receptor binding .
  • Meta-Analysis : Compare data across studies using standardized assays (e.g., IC50 values in enzyme inhibition) and adjust for experimental variables (e.g., cell line differences) .

Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?

  • Methodological Answer :

  • Dimerization Control : Use low concentrations of reactive intermediates (e.g., halomethylphenylacetic acid) to minimize dimer formation. reports dimeric byproducts when halomethylphenylacetic acid reacts with Boc-amino acids .
  • Selective Deprotection : Zinc/acetic acid reduction effectively removes phenacyl esters without cleaving Boc or benzyl groups, as shown in .
  • Purification Optimization : Employ preparative HPLC or flash chromatography with gradient elution to separate closely related analogs .

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